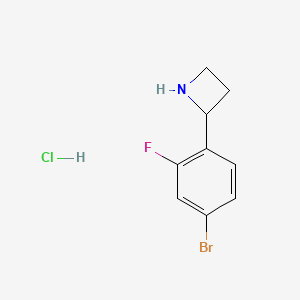

2-(4-Bromo-2-fluorophenyl)azetidine hydrochloride

Beschreibung

2-(4-Bromo-2-fluorophenyl)azetidine hydrochloride is a halogenated azetidine derivative characterized by a four-membered azetidine ring attached to a 4-bromo-2-fluorophenyl group, with a hydrochloride counterion. The compound’s structural features include:

- Azetidine core: A strained four-membered ring that enhances binding affinity in medicinal chemistry due to its conformational rigidity .

- Halogen substituents: The bromine atom at the para position and fluorine at the ortho position on the phenyl ring influence electronic properties, lipophilicity, and metabolic stability.

- Hydrochloride salt: Improves solubility for biological applications.

This compound is primarily used as a building block in pharmaceutical research, particularly in the synthesis of small-molecule drug candidates targeting central nervous system (CNS) disorders or enzyme inhibition .

Eigenschaften

Molekularformel |

C9H10BrClFN |

|---|---|

Molekulargewicht |

266.54 g/mol |

IUPAC-Name |

2-(4-bromo-2-fluorophenyl)azetidine;hydrochloride |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-6-1-2-7(8(11)5-6)9-3-4-12-9;/h1-2,5,9,12H,3-4H2;1H |

InChI-Schlüssel |

ZNLNGQPPIBKYGI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC1C2=C(C=C(C=C2)Br)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the Azetidine Ring

The azetidine ring is typically synthesized via cyclization reactions involving haloalkyl amines or through reductive cyclization of imines:

Reductive Cyclization of Imines: As demonstrated by Salgado et al., imines derived from halogenated ketones can be cyclized reductively using sodium borohydride in refluxing methanol to yield substituted azetidines with moderate to high yields.

Cyclization of Haloalkyl Amines: The azetidine ring can also be formed by intramolecular nucleophilic substitution where a haloalkyl amine precursor undergoes ring closure under basic or acidic conditions.

Deprotection and Functionalization: Protecting groups such as t-butyl carbamates (Boc) are used during synthesis for selective reactions and are removed under acidic conditions (e.g., 4 M HCl) to yield the free azetidine.

Introduction of the 4-Bromo-2-fluorophenyl Group

The halogenated phenyl moiety is introduced either before or after azetidine ring formation:

Halogenation of Phenyl Precursors: The 4-bromo-2-fluorophenyl group can be prepared by selective halogenation of phenyl rings using N-bromosuccinimide (NBS) for bromination and selective fluorination methods. Bromination is often conducted on enol ethers or phenylacetates to achieve regioselectivity.

Use of 4-Bromo-2-fluoroaniline: In some synthetic routes, 4-bromo-2-fluoroaniline is used as a starting material that is subsequently coupled with azetidine intermediates to form the target compound.

Coupling and Salt Formation

Amidation/Coupling Reactions: The azetidine intermediate is coupled with the halogenated phenyl amine or derivatives via nucleophilic substitution or amidation, often facilitated by coupling reagents like EDC/HOBt under controlled pH to avoid hydrolysis.

Hydrochloride Salt Formation: The final compound is converted into the hydrochloride salt by treatment with hydrochloric acid, improving stability, crystallinity, and ease of handling.

Detailed Synthetic Route Example

An illustrative synthetic sequence for 2-(4-bromo-2-fluorophenyl)azetidine hydrochloride may involve:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 4-Bromo-2-fluoroaniline + 2-chloroethylamine derivative | Formation of N-(4-bromo-2-fluorophenyl)-2-chloroethylamine intermediate | Moderate to high yield |

| 2 | Base (e.g., NaH or K2CO3), solvent (DMF) | Intramolecular cyclization to form azetidine ring | Controlled temperature to prevent side reactions |

| 3 | Acid treatment (HCl in ether or aqueous) | Formation of hydrochloride salt | High purity crystalline product |

| 4 | Purification via recrystallization or chromatography | Removal of impurities and isolation | Purity >95% by HPLC |

This route aligns with industrial practices optimizing reaction conditions and purification for scalability.

Alternative Synthetic Strategies and Supporting Research

Reductive Cyclization of Imines: Starting from 4-bromo-2-fluorophenyl-substituted ketones, imines are formed and then reduced with sodium borohydride to yield azetidine derivatives.

Boron Complexation and α-Alkylation: The use of borane complexes of azetidines allows for α-alkylation with high diastereoselectivity, providing chiral azetidine building blocks that could be adapted for halogenated phenyl azetidines.

Use of Protected Azetidine Synthons: Protecting groups such as Boc are employed to facilitate selective functionalization and later removed to yield the free azetidine hydrochloride salt.

Analytical and Purification Techniques

Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm product purity, typically achieving >95% purity.

Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the presence of the azetidine ring and halogen substituents.

Crystallography: X-ray crystallography may be employed for absolute configuration and structural integrity validation.

Chromatographic Purification: Flash chromatography using ethyl acetate/hexane gradients is common for intermediate purification.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-2-fluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-2-fluorophenyl)azetidine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Materials Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Functional Group Impact :

- Azetidines (e.g., target compound and 2-(4-bromophenyl)azetidine HCl) exhibit higher ring strain than five- or six-membered analogs, enhancing binding to biological targets .

- Benzylamines (e.g., 2-bromo-4-fluorobenzylamine HCl) are less conformationally restricted, making them more flexible for agrochemical applications .

- Hydrazines (e.g., 1-(4-bromo-2-fluorophenyl)hydrazine HCl) are reactive intermediates in heterocycle synthesis but less stable than azetidines .

Methoxy groups in 2C-B enhance serotonin receptor affinity, whereas bromo/fluoro substituents in azetidines may optimize selectivity for other targets .

Physical Properties: The hydrochloride salt form improves aqueous solubility across all compounds, facilitating in vitro testing. Bromine and fluorine substituents increase molecular weight and lipophilicity compared to non-halogenated analogs, affecting bioavailability.

Synthetic Challenges :

- Azetidine synthesis often requires ring-closing strategies, while benzylamines and phenethylamines are typically synthesized via nucleophilic substitution or reductive amination .

Biologische Aktivität

2-(4-Bromo-2-fluorophenyl)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in drug discovery, and comparative analysis with related compounds.

The compound features a unique structure characterized by the presence of both bromine and fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other azetidine derivatives and contributes to its unique properties and applications in research.

The biological activity of 2-(4-Bromo-2-fluorophenyl)azetidine hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Antimicrobial Properties

Research indicates that 2-(4-Bromo-2-fluorophenyl)azetidine hydrochloride exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Anticancer Activity

The compound has also shown promise in cancer research. Studies have reported that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms involve the activation of apoptotic pathways, including increased expression of pro-apoptotic proteins and caspase activation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| HeLa | 12.34 | Caspase activation |

Interaction with Enzymes

The compound's interaction with specific enzymes has been a focal point in understanding its biological activity. It has been shown to inhibit certain enzymes involved in critical metabolic pathways, which may contribute to its therapeutic potential.

Applications in Drug Discovery

2-(4-Bromo-2-fluorophenyl)azetidine hydrochloride serves as a building block in the synthesis of pharmaceutical agents targeting specific receptors or enzymes. Its unique structural properties make it a valuable precursor for developing new drug candidates with enhanced efficacy.

Comparative Analysis with Similar Compounds

The biological activity of 2-(4-Bromo-2-fluorophenyl)azetidine hydrochloride can be compared with similar compounds to highlight its unique properties:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 3-(4-Bromo-2-fluorophenyl)azetidine | Moderate anticancer activity | Similar structure but different substituents |

| 2-(4-Fluorophenyl)azetidine | Lower antimicrobial potency | Lacks bromine substitution |

Study on Anticancer Activity

A recent study evaluated the anticancer effects of 2-(4-Bromo-2-fluorophenyl)azetidine hydrochloride on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against MCF-7 cells, with an IC50 value comparable to established chemotherapeutic agents like doxorubicin.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it effectively inhibited bacterial growth, supporting its potential use as an antibacterial agent.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-fluorophenyl)azetidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of a bromo-fluorophenyl precursor with an azetidine-forming reagent (e.g., via ring-closing metathesis or nucleophilic substitution). Key steps include:

- Halogenation : Introduce bromine and fluorine substituents on the phenyl ring using directed ortho-metalation or electrophilic aromatic substitution.

- Azetidine Formation : Utilize reagents like tert-butyl nitrite or Mitsunobu conditions for ring closure.

- Salt Formation : React the free base with HCl in anhydrous conditions to yield the hydrochloride salt.

- Optimization : Adjust temperature (e.g., 0–5°C for halogenation), solvent polarity (e.g., THF for cyclization), and stoichiometric ratios to minimize by-products. Purification via recrystallization or column chromatography is critical .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : Use , , and -NMR to confirm substituent positions and azetidine ring integrity. For example, coupling constants in -NMR can distinguish cis/trans configurations .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-3 can visualize thermal ellipsoids and validate bond angles/distances .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., splitting) .

Q. How can researchers confirm the purity of 2-(4-Bromo-2-fluorophenyl)azetidine hydrochloride?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental Analysis : Compare experimental C/H/N/Br/Cl percentages to theoretical values.

- Melting Point : Consistent melting range (e.g., 249–254°C for similar azetidine hydrochlorides) indicates purity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected -NMR shifts) be resolved?

- Methodological Answer :

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening.

- Alternative Techniques : Use X-ray crystallography to resolve ambiguities in substituent positioning .

Q. What structure-activity relationships (SAR) are observed with halogen substitutions on the phenyl ring?

- Methodological Answer :

- Bioisosteric Replacement : Compare bromine (bulky, lipophilic) with chlorine/fluorine (smaller, electronegative) to assess effects on receptor binding.

- Potency Assays : Test analogs in vitro (e.g., enzyme inhibition IC) to correlate halogen position/type with activity.

- Computational Docking : Map halogen-bonding interactions with target proteins using Schrödinger Suite or AutoDock .

Q. How does the azetidine ring influence pharmacokinetic properties compared to larger heterocycles?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal clearance rates; azetidine’s small ring size reduces steric hindrance, potentially increasing metabolic lability.

- Solubility : Measure logP (e.g., via shake-flask method) to compare hydrophilicity with pyrrolidine/piperidine analogs.

- Permeability : Use Caco-2 cell assays to evaluate intestinal absorption differences .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GPCRs) to analyze binding stability over 100-ns trajectories.

- Pharmacophore Modeling : Identify critical features (e.g., halogen bonding, azetidine nitrogen) using tools like Phase or MOE.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 9–12), and oxidative (HO) conditions. Monitor degradation via LC-MS.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and quantify remaining intact compound .

Notes

- Methodological Focus : Emphasized experimental design, data validation, and mechanistic analysis.

- Advanced Tools : Highlighted computational and analytical techniques for resolving research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.